molecular formula C17H22FN3O2 B2923638 N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-28-0

N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B2923638
M. Wt: 319.38
InChI Key: ZHRQEXQAYFTBOB-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is a complex organic compound. However, there is limited information available about this specific compound. It is important to note that the description and analysis provided here are based on the closest related compounds found in the search results1.



Synthesis Analysis

The synthesis of similar compounds often involves multistep processes. For instance, the synthesis of “N-succinimidyl 4-[18 F]fluorobenzoate ([18 F]SFB)” involves a multistep synthesis evaluation2. However, the exact synthesis process for “N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is not readily available.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as Fluorine-19 NMR. This technique helps resolve individual fluorine-containing functional groups and provides additional insight into structural effects3. However, the specific molecular structure analysis for “N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is not explicitly mentioned in the search results.



Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For instance, the synthesis of 2-nitroimidazole acetic acid involved a nucleophilic addition reaction4. However, the specific chemical reactions involving “N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of fluorine atoms. Fluorine (19F) plays an important role in pharmaceutical, agrochemical, and medicinal chemistry because the judicious placement of fluorine atoms in a molecule can have a significant influence on its chemical and physical properties3. However, the specific physical and chemical properties of “N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” are not detailed in the search results.


Scientific Research Applications

Antimicrobial Applications

Research has shown the potential of N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide derivatives in combating bacterial and fungal infections. Specifically, modifications of this compound have resulted in promising inhibitors against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. For instance, a study by Jeankumar et al. (2013) highlighted a series of compounds synthesized from aryl thioamides, with one demonstrating significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis without cytotoxicity at relevant concentrations (Jeankumar et al., 2013).

Anticancer Applications

The potential anticancer applications of N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide and its derivatives have been a focal point of research, with studies exploring their efficacy against various cancer cell lines. Hassan et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, investigating their cytotoxicity against four human cancer cell lines. The structure-activity relationship discussed in their findings contributes valuable insights into designing more effective anticancer agents (Hassan et al., 2015).

Herbicidal Applications

In the agricultural sector, the herbicidal activity of pyrazole carboxamide derivatives, including those related to N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, has been explored. Zhao et al. (2017) prepared a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, demonstrating good nematocidal activity against Meloidogyne incognita, a significant pest in agriculture. This research suggests the potential for developing new, effective agrochemicals based on pyrazole carboxamide derivatives (Zhao et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound can vary based on its structure and properties. For instance, “4-Fluorobenzyl chloride” and “4-Fluorobenzyl bromide” are considered hazardous and can cause severe skin burns and eye damage67. However, the specific safety and hazards associated with “N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” are not detailed in the search results.


Future Directions

The future directions for research on similar compounds can vary. For instance, “N’- (4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide” is being studied for its potential use as a therapeutic agent for cancer treatment1. However, the specific future directions for research on “N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” are not detailed in the search results.


properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-3-9-21-12-15(17(20-21)23-10-4-2)16(22)19-11-13-5-7-14(18)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRQEXQAYFTBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

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